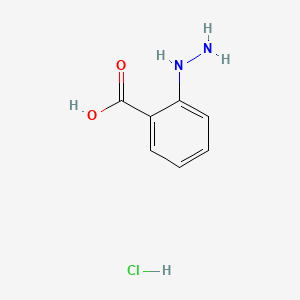

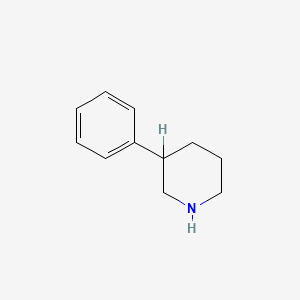

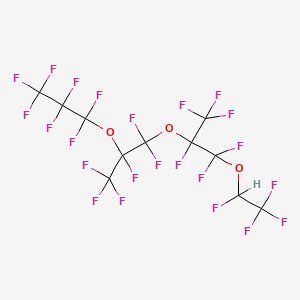

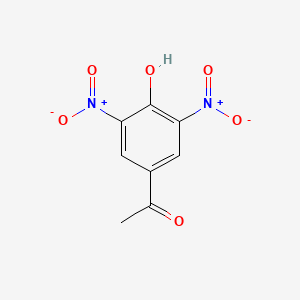

![molecular formula C10H11N3OS B1330076 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one CAS No. 22721-36-4](/img/structure/B1330076.png)

5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

説明

Synthesis Analysis

The synthesis of related compounds involves the use of amines and other nitrogen-containing ligands. For example, the synthesis of a new cyclam with an NH2-pendant donor is described, which involves the reaction of diethyl aminomalonate with 1,9-diamino-3,7-diazanonane in refluxing methanol, followed by borane-tetrahydrofuran (BH3.THF) reduction . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the thia and indenone moieties.

Molecular Structure Analysis

The molecular structure of related compounds, such as the nickel(II) complex of a cyclam derivative, has been elucidated using X-ray crystallography . The pendant NH2 group in this complex axially coordinates to the nickel ion, and the cyclam ring adopts a trans I configuration. This information suggests that the molecular structure of 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one could also be complex, with potential for axial coordination through its amino groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to form complexes with metals. The 6-amino-6-methyl-1,4-diazepine framework, for instance, is used to support cationic group 3 metal alkyl catalysts . This indicates that the compound may also participate in coordination chemistry, potentially acting as a ligand for metal ions due to its nitrogen atoms and possibly the sulfur atom from the thia moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one are not directly reported, the properties of structurally related compounds can provide some clues. For example, the synthesis of tetrahydrothienopyrimidinones involves base-catalyzed reactions, suggesting that the compound may also be synthesized under basic conditions and could exhibit basic properties due to its amino groups . The presence of a thia moiety could also confer unique electronic and steric characteristics, influencing its reactivity and interactions with other molecules.

科学的研究の応用

Microwave-Assisted Synthesis

One study presents a microwave-assisted, one-pot synthesis technique involving compounds related to 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one. This method includes a multistep intramolecular transformation, demonstrating the compound's utility in efficient synthesis processes (Cole, Kultgen, & Henderson, 2009).

Microbiological Activity

Another study explores the microbiological activity of derivatives of compounds similar to 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one. It highlights the significant activity of these compounds against various microorganisms, indicating potential applications in microbiology and pharmaceutical research (Daci-Ajvazi, Govori, & Omeragiq, 2011).

Conformationally Constrained Tryptophan Derivatives

Research into conformationally constrained tryptophan derivatives, which includes structures related to 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one, has been conducted. These derivatives are designed for peptide and peptoid conformation elucidation studies, emphasizing the compound's role in biochemical and medicinal chemistry research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Cycloaddition Reactions

The compound's utility in cycloaddition reactions is also highlighted, showcasing its potential in creating diverse heterocyclic structures. This suggests applications in synthetic chemistry, particularly in the synthesis of complex organic compounds (Hoff & Blok, 1975).

Antitumor and Antiviral Activity

Several studies focus on the antitumor and antiviral activities of related compounds, suggesting that 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one could play a role in the development of new therapeutic agents. These studies underline the compound's potential in drug discovery and development, especially in oncology and virology (Wang et al., 1997), (Attaby, Elghandour, Ali, & Ibrahem, 2006).

特性

IUPAC Name |

11-amino-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-12-9-8(10(14)13(5)11)6-3-2-4-7(6)15-9/h2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLFRWQJBROIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177258 | |

| Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one | |

CAS RN |

22721-36-4 | |

| Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022721364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

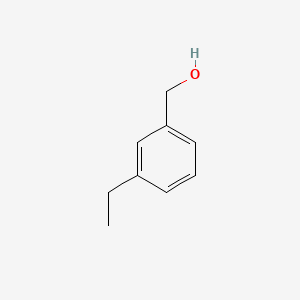

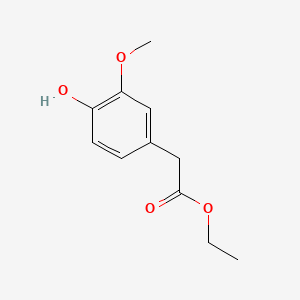

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)